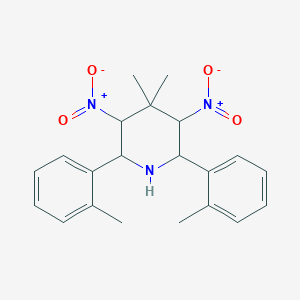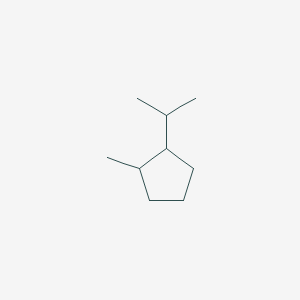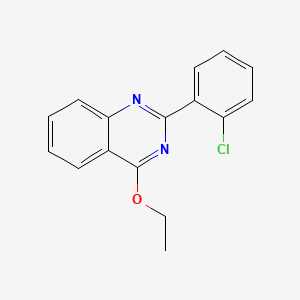![molecular formula C21H21N3O4 B14142673 N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide CAS No. 672921-02-7](/img/structure/B14142673.png)
N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a nitro group, and a tert-butyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial production methods may involve the optimization of these synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce the compound on a large scale .
Analyse Des Réactions Chimiques
N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various alkylating agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The tert-butyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide can be compared with other quinoline derivatives such as chloroquine and quinine. While all these compounds share a quinoline core, they differ in their substituents and biological activities. For example, chloroquine is widely used as an antimalarial drug, whereas this compound is primarily studied for its potential anticancer properties .
Similar compounds include:
- Chloroquine
- Quinine
- Quinacrine
- Mefloquine
Each of these compounds has unique properties and applications, highlighting the versatility of quinoline derivatives in scientific research and medicine .
Propriétés
Numéro CAS |
672921-02-7 |
|---|---|
Formule moléculaire |
C21H21N3O4 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C21H21N3O4/c1-21(2,3)23(20(26)15-8-6-9-17(12-15)24(27)28)13-16-11-14-7-4-5-10-18(14)22-19(16)25/h4-12H,13H2,1-3H3,(H,22,25) |
Clé InChI |
WZOCDZHRDVGBEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Solubilité |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


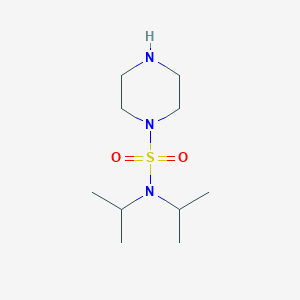
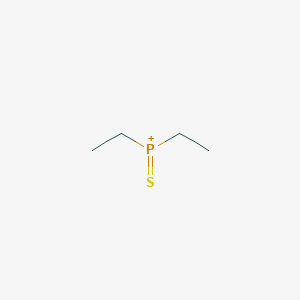
![Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate](/img/structure/B14142606.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B14142615.png)
![1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14142620.png)
![4-(3-aminopropyl)-6-methoxy-2H-[1]-benzopyran hydrochloride](/img/structure/B14142621.png)
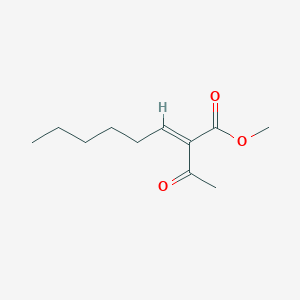
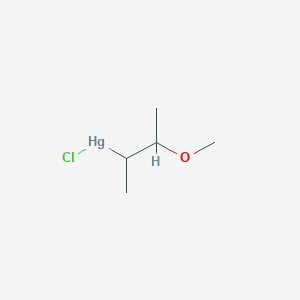
![1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol](/img/structure/B14142630.png)
